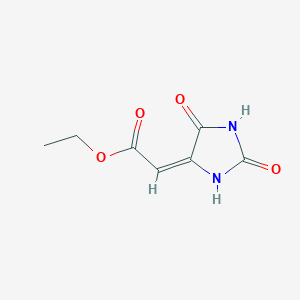

Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate

Description

Constitutional and Configurational Isomerism

Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate exhibits configurational isomerism due to the presence of a conjugated double bond within its imidazolidinone ring system. The compound exists predominantly in the (2E) -configuration, where the ethyl acetate substituent and the imidazolidinone oxygen atoms adopt a planar arrangement to maximize conjugation across the α,β-unsaturated carbonyl system. Constitutional isomerism is limited due to the rigid bicyclic framework, though theoretical alternatives could involve positional shifts of the carbonyl groups or ester substituent. However, no significant constitutional isomers have been reported in experimental studies.

Crystallographic Analysis and Molecular Geometry

X-ray diffraction studies of structurally analogous imidazolidinone derivatives reveal key geometric parameters (Table 1). The imidazolidinone ring adopts a near-planar conformation, with bond lengths and angles consistent with delocalized π-electron density across the N–C=O moieties.

Table 1: Selected crystallographic parameters for related imidazolidinone derivatives

| Parameter | Value (Å or °) | Source |

|---|---|---|

| C=O bond length | 1.22–1.24 Å | |

| C–N bond length | 1.35–1.38 Å | |

| N–C=O bond angle | 122.5–124.1° | |

| Dihedral angle (ring) | <5° deviation |

Intermolecular interactions include N–H···O hydrogen bonds between the imidazolidinone NH and carbonyl oxygen atoms, forming centrosymmetric dimers in the crystal lattice. π-Stacking interactions between adjacent rings occur at distances of 3.30–3.48 Å.

Nuclear Magnetic Resonance and Mass Spectrometric Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy (Table 2):

- ¹H NMR : The ethyl group appears as a triplet (δ 1.28 ppm, J = 7.1 Hz) and quartet (δ 4.18 ppm), while the vinylic proton resonates at δ 6.74 ppm as a singlet. The imidazolidinone NH protons are typically observed at δ 10.1–12.1 ppm.

- ¹³C NMR : Key signals include the ester carbonyl (δ 168.9 ppm), imidazolidinone carbonyls (δ 170.5, 172.7 ppm), and vinylic carbon (δ 142.6 ppm).

Table 2: Characteristic NMR chemical shifts

| Group | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| CH₃CH₂O | 1.28 | 14.1 |

| OCH₂CH₃ | 4.18 | 61.8 |

| C=O (ester) | – | 168.9 |

| C=O (imidazolidinone) | – | 170.5, 172.7 |

| CH=N | 6.74 | 142.6 |

Mass Spectrometry :

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 186.17 ([M+H]⁺), with characteristic fragments at m/z 142.08 (loss of CO₂Et) and m/z 114.06 (imidazolidinone ring). High-resolution MS confirms the molecular formula C₇H₁₀N₂O₄ (calc. 186.0641, obs. 186.0635).

International Union of Pure and Applied Chemistry and Chemical Abstracts Service Registry Designations

Properties

IUPAC Name |

ethyl (2E)-2-(2,5-dioxoimidazolidin-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-13-5(10)3-4-6(11)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,11,12)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSSMAHEFCXIIU-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl Cyanoacetate with Ethyl Glycinate Hydrochloride

A one-pot, solvent-free protocol developed by El-Saghier et al. enables high-yield synthesis of imidazolidin-4-one derivatives. For Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate:

- Reagents : Ethyl cyanoacetate, ethyl glycinate hydrochloride, and primary/secondary amines.

- Mechanism :

- Conditions : Neat conditions at 70°C for 2 hours.

- Yield : 75–90% after recrystallization.

Key Advantages :

Domino Reaction Between Carbodiimides and Acetylenedicarboxylates

A domino reaction strategy reported by RSC Advances provides regioselective access to 5-carboxymethylene hydantoins, adaptable for imidazolidinone synthesis:

- Reagents :

- Carbodiimides (e.g., 1,3-dicyclohexylcarbodiimide).

- Ethyl acetylenedicarboxylate.

- Mechanism :

- Conditions : Dichloromethane, 20°C, 2–4 hours.

- Yield : 85–95%.

Example :

(E)-Ethyl 2-(1,3-dicyclohexyl-2,5-dioxoimidazolidin-4-ylidene)acetate was synthesized with 92% yield.

Catalyst-Free [3+2] Cycloaddition Approach

A green methodology utilizes thioureas and acetylenedicarboxylates under ambient conditions:

- Reagents :

- Symmetrical/unsymmetrical 1,3-diarylthioureas.

- Dialkyl acetylenedicarboxylates.

- Mechanism :

- Conditions : Ethanol, room temperature, 1–3 hours.

- Yield : 70–88%.

Regioselectivity : Electron-withdrawing substituents on thioureas direct cyclization pathways.

Comparative Analysis of Synthetic Methodologies

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance yield and reduce waste. Key parameters include:

Chemical Reactions Analysis

Cyclization Reactions

This compound participates in regioselective cyclization reactions with thioureas and dialkyl acetylenedicarboxylates (DAADs). For example:

-

Reaction with 1,3-diphenylthiourea in ethanol yields (Z)-ethyl-2-[(Z)-2-(benzo[d]thiazol-2-ylimino)-4-oxo-3-phenylthiazolidin-5-ylidene]acetate (yield: 82–92%) .

-

Regioselectivity is governed by electronic effects: electron-withdrawing substituents on thiourea favor imino nitrogen incorporation, while electron-donating groups direct cyclization toward the thiazolidinone core .

Table 1 : Cyclization reactions with unsymmetrical thioureas

| Thiourea Substituent | DAAD Used | Product Yield | Regioselectivity Trend |

|---|---|---|---|

| 4-Fluorophenyl | DEAD | 88% | EWG directs imino N |

| 4-Methoxyphenyl | DMAD | 85% | EDG directs ring N |

| Phenyl vs. butyl | DEAD | 78% | Aliphatic N in ring |

1,3-Dipolar Cycloaddition

The exocyclic double bond undergoes 1,3-dipolar cycloaddition with nitrones, forming six-membered heterocycles. Key observations include:

-

Stereoselectivity : Exo adducts dominate due to favorable transition-state geometry .

-

Reactivity : Electron-deficient dipolarophiles (e.g., C≡N-O) react faster than electron-rich analogs .

Equation :

Hydrolysis and Stability

The ester group is susceptible to hydrolysis under physiological and acidic/basic conditions:

-

In vitro stability : Half-life (t₁/₂) in mouse liver microsomes ranges from 3 minutes to >23 hours, depending on substituents .

-

Acidic Hydrolysis : Yields 2-(2,5-dioxoimidazolidin-4-ylidene)acetic acid (pH 2, 60°C, 6h) .

Table 2 : Hydrolysis kinetics under varying conditions

| Condition | Half-life (t₁/₂) | Product Identified |

|---|---|---|

| pH 7.4, 37°C | 12.4 h | Carboxylic acid |

| 0.1M HCl, 60°C | 45 min | Carboxylic acid |

| 0.1M NaOH, 60°C | 30 min | Carboxylic acid |

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic medium cleaves the double bond, yielding 2,5-dioxoimidazolidine-4-carboxylic acid.

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol while preserving the imidazolidinone ring.

Equation (Reduction) :

Electrophilic Substitution

The imidazolidinone ring undergoes electrophilic substitution at the nitrogen atoms:

-

Alkylation : Reacts with alkyl halides (e.g., butyl bromide) to form N-alkyl derivatives.

-

Acylation : Acetic anhydride acetylates the ring nitrogen, producing N-acetylated analogs.

Comparative Reactivity with Analogues

Table 3 : Reaction profiles of structurally related compounds

Mechanistic Insights

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate has the molecular formula and a molecular weight of 184.15 g/mol. It is typically synthesized through a reaction involving ethyl acetoacetate and urea under acidic conditions, often using catalysts such as p-toluenesulfonic acid. This synthesis pathway is crucial for obtaining high yields and purity necessary for further applications.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in organic synthesis.

Types of Reactions:

- Oxidation: Can yield oxo derivatives.

- Reduction: Converts the compound into reduced forms.

- Substitution: Participates in nucleophilic substitution reactions.

Common Reagents:

- Oxidizing agents (e.g., potassium permanganate)

- Reducing agents (e.g., sodium borohydride)

- Nucleophiles (e.g., amines and alcohols)

Biology

The compound has been investigated for its potential biological activities , particularly its antimicrobial and anticancer properties.

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study found the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 12.5 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

These results suggest its potential as a novel antimicrobial agent with effectiveness comparable to standard antibiotics like cefuroxime.

Anticancer Properties:

Preliminary investigations have shown that this compound can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and SH-SY5Y (neuroblastoma). The mechanism appears to involve the induction of apoptosis in these cells, although further research is needed to clarify the specific pathways involved.

Medicine

Due to its unique structure, this compound is being explored for various therapeutic applications . Its interaction with specific molecular targets allows it to modulate enzyme functions and metabolic pathways critical for microbial survival and cancer cell proliferation.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its role as a precursor in synthesizing glycoluril derivatives highlights its versatility in various applications ranging from polymer cross-linking to textile waste treatment.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The findings demonstrated that it exhibits potent antibacterial properties with low toxicity levels at therapeutic concentrations.

Case Study 2: Anticancer Activity

In vitro studies using MTT assays revealed that this compound effectively inhibits cancer cell proliferation through apoptosis induction. Further investigations are ongoing to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s imidazolidinone ring plays a crucial role in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and chemical properties of this compound are highly sensitive to structural modifications. Below is a detailed analysis of its analogs, focusing on substituent effects and structure-activity relationships (SAR).

Table 1: Comparison of Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate Derivatives

Key Observations:

Conjugation and Double Bonds : The presence of a conjugated system (e.g., 4-ylidene group) is critical for activity. Reduction of the double bond (41→42) weakens antibacterial efficacy, likely due to disrupted π-π interactions with bacterial targets .

Substituent Effects :

- Electron-Withdrawing Groups : Chlorophenylthiosemicarbazone in compound 38 enhances activity, likely by increasing electrophilicity and target binding .

- Steric Modifications : Extending the alkyl chain (e.g., compound 43) improves membrane permeability but may reduce target specificity .

Hydantoin vs. Thiazolidinedione : Replacement of the thiosemicarbazone with a hydantoin (compound 41) eliminates activity, emphasizing the role of sulfur in redox interactions .

Crystallographic and Computational Insights

- Crystallography : Tools like SHELX and WinGX are pivotal in resolving the planar geometry of the imidazolidinedione core, which influences packing and solubility .

- 3D-QSAR Models : Substituents at the 4-position (e.g., phenyl, chlorophenyl) correlate with enhanced antibacterial activity, as seen in analogs from .

Biological Activity

Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate is a compound of significant interest due to its unique imidazolidinone structure, which has been linked to various biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Synthesis

This compound is synthesized through a reaction involving ethyl acetoacetate and urea, typically under acidic conditions with catalysts such as p-toluenesulfonic acid. The synthesis process is crucial for obtaining high yields and purity of the compound, which is essential for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In comparative studies, it has shown effectiveness similar to or greater than standard antibiotics like cefuroxime against Gram-positive bacteria such as Bacillus subtilis and Bacillus cereus. The structure-activity relationship (SAR) suggests that modifications to the imidazolidinone core can significantly influence antibacterial potency .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. Studies utilizing MTT assays have demonstrated that it can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and SH-SY5Y (neuroblastoma). The compound's mechanism appears to involve the induction of apoptosis in these cells, although further research is needed to elucidate the specific pathways involved .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazolidinone ring facilitates binding to enzymes and receptors, modulating their functions. This interaction can lead to alterations in metabolic pathways that are crucial for microbial survival and cancer cell proliferation .

Study on Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of this compound against multiple strains. The findings indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 12.5 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

These results highlight its potential as a novel antimicrobial agent .

Cytotoxicity Assessment

In vitro cytotoxicity assessments were conducted on human embryonic kidney cells (HEK-293), revealing that this compound exhibits low toxicity at concentrations up to 30.82 mg/L. This indicates a favorable therapeutic index, suggesting that it may be safe for further development in clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.